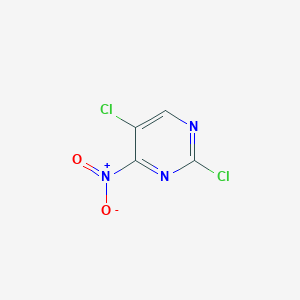
2,5-Dichloro-4-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-nitropyrimidine is a chemical compound with the molecular formula C4HCl2N3O2 and a molecular weight of 193.98 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyrimidine ring. This compound appears as a clear yellow liquid or low melting solid and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-nitropyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the use of hydrochloric acid, thionyl chloride, or phosphorus oxychloride as chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as rotary evaporators and inert atmospheres helps in maintaining the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions are commonly used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,5-Dichloro-4-nitropyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Similar in structure but differs in the position of the nitro group.
4,6-Dichloro-5-nitropyrimidine: Another derivative with different substitution patterns.
2-Chloro-5-nitropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-4-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and reduction reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C4HCl2N3O2 |
|---|---|
Molecular Weight |
193.97 g/mol |
IUPAC Name |
2,5-dichloro-4-nitropyrimidine |
InChI |
InChI=1S/C4HCl2N3O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H |
InChI Key |
KJQMNZALJSBZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B11799631.png)

![2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11799641.png)
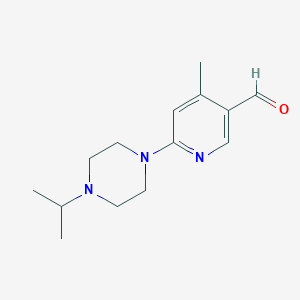
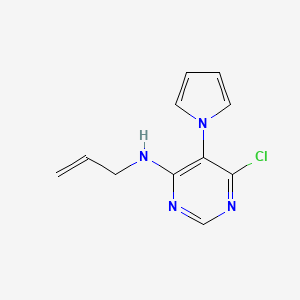

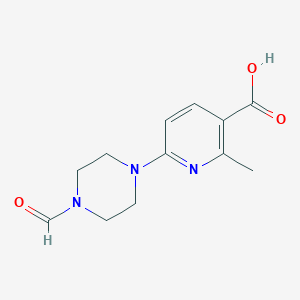
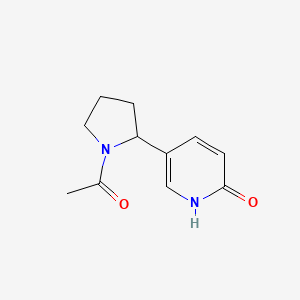
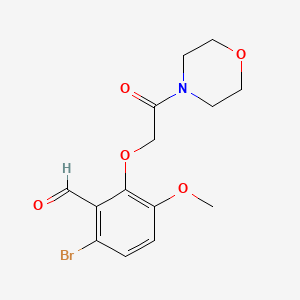
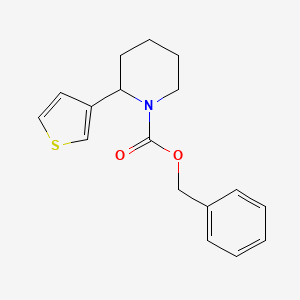
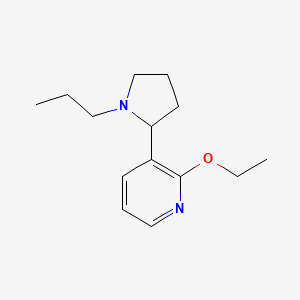
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)


